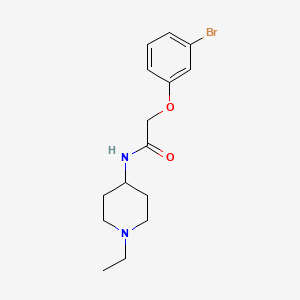
1-(4-fluorobenzoyl)-N-(4-methylbenzyl)-3-piperidinecarboxamide
Vue d'ensemble
Description
This compound belongs to a class of chemicals that have been extensively studied for their diverse biological activities and potential therapeutic applications. The research has mainly focused on the synthesis, molecular structure analysis, chemical reactions, and properties of similar compounds, given the scarcity of direct studies on 1-(4-fluorobenzoyl)-N-(4-methylbenzyl)-3-piperidinecarboxamide itself.
Synthesis Analysis
The synthesis of compounds related to 1-(4-fluorobenzoyl)-N-(4-methylbenzyl)-3-piperidinecarboxamide involves complex organic reactions, aiming to introduce specific functional groups that confer the desired biological activity. These synthetic routes often include steps like condensation reactions, reductive amination, amide formation, and N-alkylation, which are critical for constructing the piperidine backbone and attaching the benzoyl and methylbenzyl groups at specific positions (Ji-Yong Liu et al., 2009; C. Sanjeevarayappa et al., 2015).
Molecular Structure Analysis
Molecular structure analysis of similar compounds typically involves techniques like X-ray crystallography, NMR spectroscopy, and computational modeling. These studies provide insights into the conformation, stereochemistry, and intermolecular interactions that might influence the compound's biological activity and physicochemical properties (Ninganayaka Mahesha et al., 2019).
Chemical Reactions and Properties
Chemical reactions involving 1-(4-fluorobenzoyl)-N-(4-methylbenzyl)-3-piperidinecarboxamide and its analogs typically explore the reactivity of the piperidine nitrogen, the benzoyl group, and other functional groups present in the molecule. These reactions can lead to the formation of new derivatives with varied biological activities. The chemical properties of these compounds, such as stability, reactivity, and solubility, are influenced by their molecular structure and the electronic characteristics of the substituents (R. Labas et al., 2009).
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
1-(4-fluorobenzoyl)-N-[(4-methylphenyl)methyl]piperidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23FN2O2/c1-15-4-6-16(7-5-15)13-23-20(25)18-3-2-12-24(14-18)21(26)17-8-10-19(22)11-9-17/h4-11,18H,2-3,12-14H2,1H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOYZADQVNBMWHF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)C2CCCN(C2)C(=O)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23FN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(4-fluorophenyl)carbonyl]-N-(4-methylbenzyl)piperidine-3-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![6-({[3-(aminocarbonyl)-4-(4-chlorophenyl)-2-thienyl]amino}carbonyl)-3,4-dimethyl-3-cyclohexene-1-carboxylic acid](/img/structure/B4677573.png)
![3-(2-propyn-1-ylthio)-9H-[1,2,4]triazolo[4,3-a]benzimidazole](/img/structure/B4677579.png)
![N-[2-(benzyloxy)-3-methoxybenzyl]-2-morpholin-4-ylethanamine dihydrochloride](/img/structure/B4677586.png)

![3-{[4-(2-methoxyphenoxy)phenyl]amino}-1-(5-methyl-2-furyl)-2-propen-1-one](/img/structure/B4677602.png)

![2-[4-chloro-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B4677612.png)
![2-(2-fluorophenyl)-N-[2-(4-fluorophenyl)ethyl]acetamide](/img/structure/B4677619.png)


![N-(4-chlorobenzyl)-N'-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]thiourea](/img/structure/B4677646.png)

![1-[(2,4-difluorophenoxy)methyl]-N-(2,3-dimethylphenyl)-1H-pyrazole-3-carboxamide](/img/structure/B4677656.png)